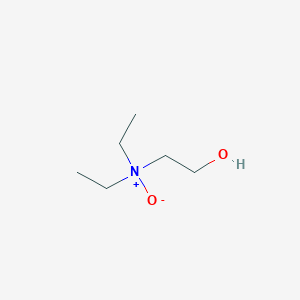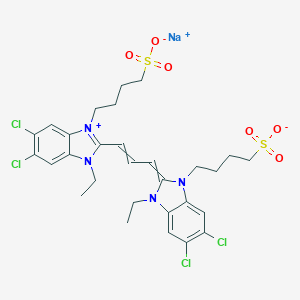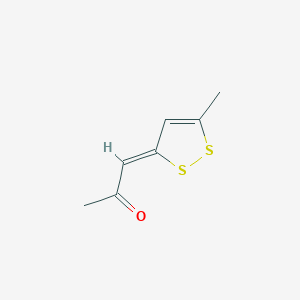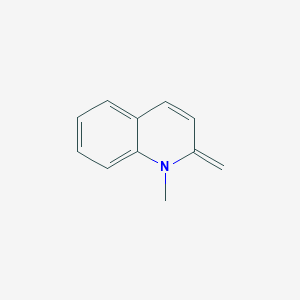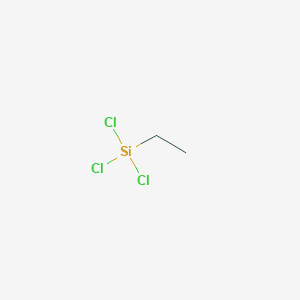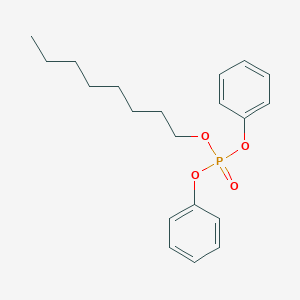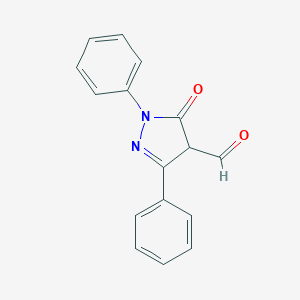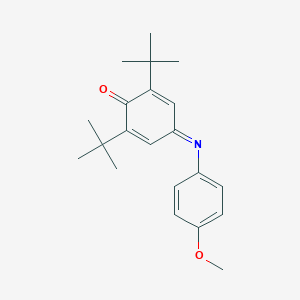
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as DIBO, and it is a member of the cyclohexadienone family of compounds. DIBO has been found to have a number of interesting properties that make it useful for a variety of different research applications.
Mécanisme D'action
The mechanism of action of DIBO is not well understood. However, it is thought that the imine group in DIBO may react with nucleophiles such as thiols on the surface of biomolecules. This reaction could lead to the formation of a covalent bond between the biomolecule and DIBO, resulting in the crosslinking of the two molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DIBO are not well characterized. However, studies have shown that DIBO is relatively non-toxic to cells and has low immunogenicity. This makes it an attractive candidate for use in a variety of different research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DIBO is its ability to crosslink biomolecules with high efficiency. This property makes DIBO useful for a variety of different applications in the lab. However, one limitation of DIBO is its relatively low solubility in water. This can make it difficult to work with in aqueous environments.
Orientations Futures
There are a number of different future directions for research on DIBO. One promising area of research is the development of new methods for synthesizing DIBO that are more efficient and cost-effective. Another area of research is the development of new applications for DIBO in the fields of drug delivery, diagnostics, and imaging. Overall, the potential applications of DIBO in scientific research are vast, and continued research in this area is likely to yield many exciting discoveries.
Méthodes De Synthèse
The synthesis of DIBO can be achieved through a number of different methods. One common method involves the reaction of 4-methoxybenzaldehyde with tert-butylamine to form the imine intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-one to form the final product. Other methods for synthesizing DIBO have also been reported in the literature.
Applications De Recherche Scientifique
DIBO has been studied for a number of different scientific research applications. One of the most promising applications for DIBO is in the field of bioconjugation. DIBO has been found to be an effective crosslinking agent for the conjugation of biomolecules such as proteins and peptides. This property makes DIBO useful for a variety of different applications, including drug delivery, diagnostics, and imaging.
Propriétés
Numéro CAS |
17119-01-6 |
|---|---|
Nom du produit |
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)17-12-15(13-18(19(17)23)21(4,5)6)22-14-8-10-16(24-7)11-9-14/h8-13H,1-7H3 |
Clé InChI |
BNWCUJIDTGBBHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
Synonymes |
2,6-Bis(1,1-dimethylethyl)cyclohexa-2,5-diene-1,4-dione, 4-(4-methoxyp henyl)imine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



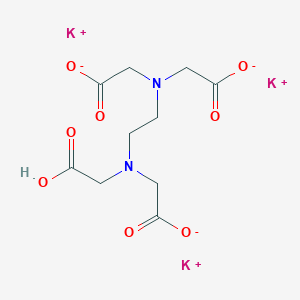

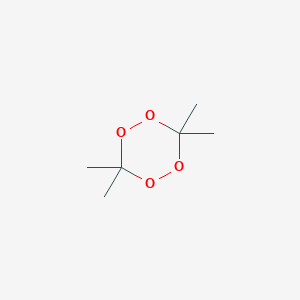
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
